molecular formula C11H12O2 B13141606 Methyl 4-ethenyl-3-methylbenzoate

Methyl 4-ethenyl-3-methylbenzoate

Cat. No.: B13141606
M. Wt: 176.21 g/mol
InChI Key: UWLOIUOYZOTBAZ-UHFFFAOYSA-N
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Description

Benzoicacid,4-ethenyl-3-methyl-,methylester is an organic compound with the molecular formula C11H12O2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with an ethenyl group at the 4-position and a methyl group at the 3-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Esterification of Benzoic Acid Derivatives: : The synthesis of Benzoicacid,4-ethenyl-3-methyl-,methylester can be achieved through the esterification of 4-ethenyl-3-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

  • Suzuki-Miyaura Coupling: : Another method involves the Suzuki-Miyaura coupling reaction, where 4-bromo-3-methylbenzoic acid is coupled with vinylboronic acid in the presence of a palladium catalyst to form 4-ethenyl-3-methylbenzoic acid, which is then esterified with methanol.

Industrial Production Methods

Industrial production of Benzoicacid,4-ethenyl-3-methyl-,methylester typically involves large-scale esterification processes. The use of continuous flow reactors and efficient catalysts can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Benzoicacid,4-ethenyl-3-methyl-,methylester can undergo oxidation reactions, where the ethenyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 4-carboxy-3-methylbenzoic acid methyl ester.

  • Reduction: : The compound can also undergo reduction reactions, where the ethenyl group is reduced to an ethyl group, forming 4-ethyl-3-methylbenzoic acid methyl ester.

  • Substitution: : Substitution reactions can occur at the benzene ring, where the methyl or ethenyl groups can be replaced with other functional groups such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as hydrogen gas (H) in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br) or chlorine (Cl), while nitration can be done using a mixture of nitric acid (HNO) and sulfuric acid (HSO).

Major Products Formed

    Oxidation: 4-carboxy-3-methylbenzoic acid methyl ester.

    Reduction: 4-ethyl-3-methylbenzoic acid methyl ester.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Benzoicacid,4-ethenyl-3-methyl-,methylester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzoicacid,4-ethenyl-3-methyl-,methylester involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells.

Comparison with Similar Compounds

Benzoicacid,4-ethenyl-3-methyl-,methylester can be compared with other similar compounds such as:

    Benzoic acid, 4-methyl-, methyl ester: This compound lacks the ethenyl group, making it less reactive in certain chemical reactions.

    Benzoic acid, 4-ethyl-, methyl ester: This compound has an ethyl group instead of an ethenyl group, resulting in different chemical properties and reactivity.

    Benzoic acid, methyl ester: This compound lacks both the ethenyl and methyl groups, making it less complex and less versatile in chemical synthesis.

The uniqueness of Benzoicacid,4-ethenyl-3-methyl-,methylester lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

methyl 4-ethenyl-3-methylbenzoate

InChI

InChI=1S/C11H12O2/c1-4-9-5-6-10(7-8(9)2)11(12)13-3/h4-7H,1H2,2-3H3

InChI Key

UWLOIUOYZOTBAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)C=C

Origin of Product

United States

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